molecular formula C2F3KO2 B1593181 Potassium trifluoroacetate CAS No. 2923-16-2

Potassium trifluoroacetate

Cat. No. B1593181
CAS RN: 2923-16-2
M. Wt: 152.11 g/mol
InChI Key: CUNPJFGIODEJLQ-UHFFFAOYSA-M
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Description

Potassium trifluoroacetate is the trifluoroacetate salt of potassium, with the chemical formula CF3COOK . It can form an acid salt KH (CF3COO)2 . It is used as a versatile chemical reagent in various organic reactions .


Synthesis Analysis

Potassium trifluoroacetate can be obtained by reacting trifluoroacetic acid with potassium hydroxide, potassium carbonate, or potassium bicarbonate . It can also be used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates .


Molecular Structure Analysis

The molecular formula of Potassium trifluoroacetate is C2F3KO2 . Its average mass is 152.114 Da and its monoisotopic mass is 151.948746 Da .


Chemical Reactions Analysis

Potassium trifluoroacetate can decompose when heated and reaches the maximum decomposition rate at 220 °C . The products are potassium fluoride and some volatile products, such as carbon dioxide, carbon monoxide, trifluoroacetyl fluoride, etc .


Physical And Chemical Properties Analysis

Potassium trifluoroacetate has a melting point of 135–137 °C and a boiling point of 145 °C . Its density is 1.49 g/mL .

Scientific Research Applications

Oxidation of Light Alkanes

Potassium trifluoroacetate plays a role in the partial oxidation of light alkanes. Research by Kalman et al. (2015) highlights the use of potassium periodate and potassium chloride for efficient methane functionalization in trifluoroacetic acid, yielding over 40% of methyl trifluoroacetate with high selectivity (Kalman et al., 2015).

Aqueous Extraction in Beverages

A study by Scheurer and Nödler (2021) found that trifluoroacetate is a widespread contaminant in beer and tea. This ultrashort-chain perfluoroalkyl substance accumulates in plant material and is present in significant concentrations in various beverages (Scheurer & Nödler, 2021).

Microwave Dielectric Studies

Lyashchenko et al. (2013) conducted microwave dielectric measurements in aqueous potassium trifluoroacetate solutions, exploring the structuring and molecular-kinetic stabilization of the hydrogen bond network. These studies provide insights into the hydrophobic hydration of trifluoroacetate ion (Lyashchenko et al., 2013).

Sol-Gel Synthesis

Research by Labeguerie et al. (2005) involves the sol-gel synthesis of K3InF6 using trifluoroacetic acid as a fluorinating agent. This study offers valuable information on the synthesis process and the structural characterization of various organic compounds (Labeguerie et al., 2005).

Crystal Structures and Proton Dynamics

Cousson et al. (2004) determined the crystal structures of potassium and cesium bistrifluoroacetates, providing insights into strong symmetric hydrogen bonds and proton dynamics in these compounds (Cousson et al., 2004).

Metal-Free Ring-Opening Reactions

Roscales and Csákÿ (2014) described the ring-opening of epoxides with potassium trifluoroborates, using trifluoroacetic anhydride under metal-free conditions. This process is significant for its regioselectivity and ability to tolerate a range of aryltrifluoroborates (Roscales & Csákÿ, 2014).

Methane and Alkane Oxidation

Liu et al. (2021) explored the oxidation of methane to methyl trifluoroacetate, mediated by CuCl/KF/K2S2O8 in trifluoroacetic acid. This study provides insights into the effective use of potassium fluoride as a promoter in the oxidation process (Liu et al., 2021).

Safety And Hazards

Potassium trifluoroacetate is harmful to aquatic life with long-lasting effects . It is very toxic to aquatic life and fatal if swallowed . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided, as should ingestion and inhalation .

Future Directions

Potassium trifluoroacetate is used as a reagent in trifluoromethylation reactions . It is used to synthesize trifluoromethyl thioethers via iron (II) chloride-catalyzed decarboxylation as well as a subsequent trifluoromethylation of organothiocyanates . This suggests that it could have potential applications in the synthesis of other organic compounds in the future.

properties

IUPAC Name

potassium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF3O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNPJFGIODEJLQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F3KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951841
Record name Potassium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoroacetate

CAS RN

2923-16-2
Record name Potassium trifluoroacetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium trifluoroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium trifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,310
Citations
M Chen, SL Buchwald - Angewandte Chemie, 2013 - Wiley Online Library
The development of synthetic methods to introduce trifluoromethyl groups into aromatic and heteroaromatic compounds is of considerable interest as CF3-substituted molecules often …
Number of citations: 165 onlinelibrary.wiley.com
Z Ogumi, I Tari, Z Takehara… - Bulletin of the Chemical …, 1974 - journal.csj.jp
The electro-initiated polymerization of acrylamide was investigated in an aqueous solution of trifluoroacetic acid and potassium trifluoroacetate. An oligomer with a molecular weight of …
Number of citations: 12 www.journal.csj.jp
AK Lyashchenko, IV Balakaeva, LM Timofeeva… - Russian Journal of …, 2013 - Springer
… The results of microwave dielectric measurements in aqueous potassium trifluoroacetate solutions at … The H-bond network in potassium trifluoroacetate solutions is shown to experience …
Number of citations: 8 link.springer.com
B Yang, X Tang, W She, D Zhang, Y He, B Wang… - Journal of Energy …, 2023 - Elsevier
… This work proposes a potassium trifluoroacetate (CF 3 COOK, CFK) electrolyte for improving the energy density of supercapacitors without sacrificing the high power density and long-…
Number of citations: 0 www.sciencedirect.com
Y Kuang, L Yang, J Ma, T Bie, D Zhang… - ACS Materials …, 2023 - ACS Publications
… Herein, we demonstrate high-performance pure red quasi-2D PeLEDs by introducing a bifunctional potassium trifluoroacetate (KTFA) additive that simultaneously passivates the defects …
Number of citations: 0 pubs.acs.org
T Zeng, C Shu, Y Yan, D Du, H Xu, L Wu, X Wen… - Materials Today …, 2023 - Elsevier
… Considering the multiple factors (eg Li + solvation structure, interfacial chemistry, and tip effect) driving the formation and growth of Li dendrites, in this work, potassium trifluoroacetate (…
Number of citations: 0 www.sciencedirect.com
MR Plews, T Yi, J Lee, E Chan, JW Freeland… - …, 2019 - pubs.rsc.org
… Fluorides formed from mixtures of commercially available potassium trifluoroacetate and transition metal alkoxides, as opposed to existing methods based solely on trifluoroacetate …
Number of citations: 4 pubs.rsc.org
CE Philbin, VA Maroni - Inorganic Chemistry, 1985 - ACS Publications
In the absence of extraneous effects, the rate constants are expected to increase regularly with the positive charge of the complex because of increasing ligand repulsion, as is true in …
Number of citations: 3 pubs.acs.org
M Moini, BL Jones, RM Rogers, L Jiang - … of the American Society for Mass …, 1998 - Springer
… Similar results were obtained for potassium trifluoroacetate and cesium trifluoroacetate … (CF3COOCs), whereas for the potassium trifluoroacetate solution the peak spacing was 152 Da (…
Number of citations: 124 link.springer.com
B Exner, B Bayarmagnai, F Jia… - Chemistry–A European …, 2015 - Wiley Online Library
… Nucleophilic CF 3 has been generated by decarboxylation of potassium trifluoroacetate, arguably the most easy-to-handle, inexpensive, and sustainable source of trifluoromethyl groups…

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